6-trans-12-epi-Leukotriene B4

Overview

Description

Leukotriene B4 (LTB4) is a potent bioactive molecule involved in inflammation and immune responses. It is synthesized from arachidonic acid via the leukotriene A4 hydrolase (LTA4H) pathway, playing critical roles in various inflammatory diseases (Grice & Gomez, 2008).

Synthesis Analysis

The enzymatic conversion of leukotriene A4 (LTA4) to LTB4 is catalyzed by LTA4H, a process that is central to the inflammatory response. Inhibitors targeting this pathway have been explored for therapeutic purposes, highlighting the enzyme's critical role in diseases like asthma and inflammatory bowel disease (Grice & Gomez, 2008).

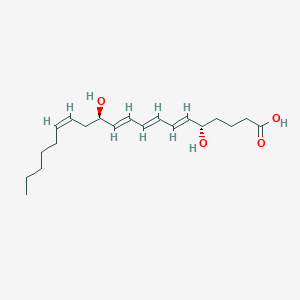

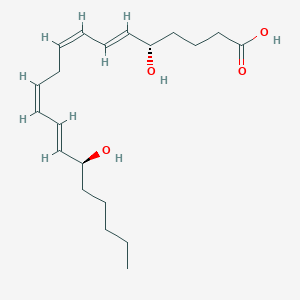

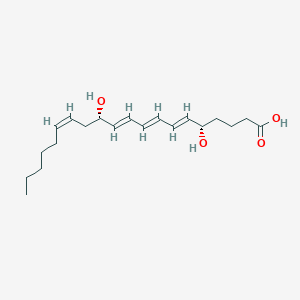

Molecular Structure Analysis

Leukotrienes are characterized by their unique conjugated triene structure, which is critical for their biological activity. The specific configuration of LTB4 involves conjugated double bonds and hydroxyl groups, contributing to its potent inflammatory action (Singh et al., 2013).

Chemical Reactions and Properties

LTB4's interactions with specific receptors, such as BLT1 and BLT2, trigger various cellular responses, including chemotaxis, cytokine release, and modulation of immune cell activity. These interactions underline LTB4's role in inflammation and immune regulation (Rubinstein & Dvash, 2017).

Physical Properties Analysis

As a lipid mediator, LTB4 is hydrophobic, enabling it to readily diffuse across cell membranes and interact with intracellular signaling pathways. Its solubility and stability in biological systems are crucial for its function as a signaling molecule in various pathological conditions.

Chemical Properties Analysis

LTB4's chemical properties, including reactivity and interactions with receptors, are foundational to its role in promoting inflammation and immune responses. The molecule's ability to bind to and activate G-protein-coupled receptors illustrates its significance in mediating cellular responses to injury or infection (Singh et al., 2013; Rubinstein & Dvash, 2017).

Scientific Research Applications

Binding to Human Polymorphonuclear Leukocytes : LTB4 has a specific binding site on human polymorphonuclear leukocytes, indicating potential pharmacological responses (Kreisle & Parker, 1983).

Novel Metabolic Pathway : A novel pathway for 6-trans-LTB4 metabolism in human polymorphonuclear leukocytes involves the reduction of double bonds and subsequent hydroxylation to 20-hydroxy metabolites (Powell, 1986).

Chemotactic Properties : LTB4 is a highly specific chemotactic agent for human neutrophils, with its properties influenced by its structure and methylation status (Dahinden, Clancy, & Hugli, 1984).

Isomerase Reaction in Rat Kidney : Rat kidney homogenates show an isomerase reaction converting LTB4 to its 6-trans isomer, suggesting a new pathway for biological degradation of LTB4 (Breuer & Hammarström, 1987).

Inhibition of Leukotriene B4 Production : Leukotriene A3 inhibits the production of LTB4 by rat and human neutrophils (Evans et al., 1985).

Gas Chromatographic Analysis : D6-LTB4 is an effective internal standard for gas chromatographic mass spectrometric analysis of LTB4 in biological samples (Tsikas, Fauler, & Frölich, 1992).

Role of Asp-375 in Leukotriene A4 Hydrolase : Asp-375 is critical in leukotriene A4 hydrolase for the stereoselective introduction of the 12R-hydroxyl group and the biological activity of LTB4 (Rudberg et al., 2002).

Non-enzymatic Hydrolysis of Leukotriene A4 : In aqueous media, this results in the production of 6-trans-LTB4 and 6-trans-12-epi-LTB4, among other compounds (Riendeau et al., 1997).

Lipoxygenase Activities : Potato tuber lipoxygenase has dual lipoxygenase activities, catalyzing LTB4 synthesis from arachidonic acid (Shimizu, Rådmark, & Samuelsson, 1984).

Conversion to Dihydro and Tetrahydro Metabolites : Porcine leukocytes metabolize 6-trans-LTB4 and 12-epi-6-trans-LTB4 more extensively than LTB4, through different reductase pathways (Powell & Gravelle, 1990).

Future Directions

The future directions of research on 6-trans-12-epi-Leukotriene B4 could involve further investigation into its reduced activity for the LTB4 receptor on human neutrophils and on guinea pig lung membranes . It could also involve exploring its weak agonist activity at both the recombinant human BLT1 and BLT2 receptors .

properties

IUPAC Name |

(5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-CTOJTRLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315522 | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-trans-12-epi-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

6-trans-12-epi-Leukotriene B4 | |

CAS RN |

71548-19-1 | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71548-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-trans-12-epi-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

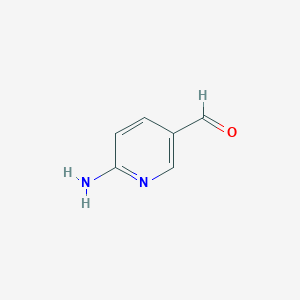

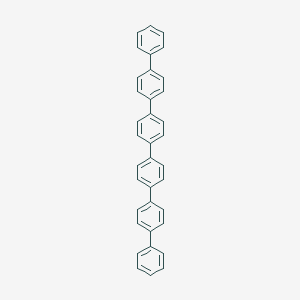

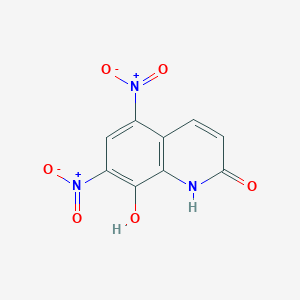

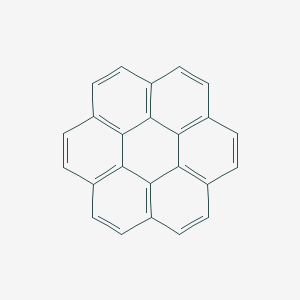

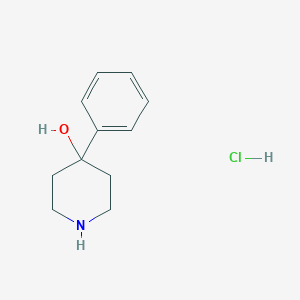

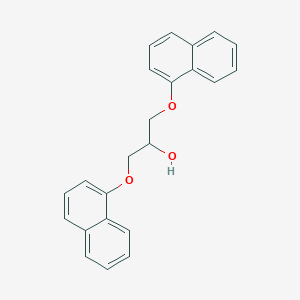

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.